PIN1 inhibitor API-1

Description

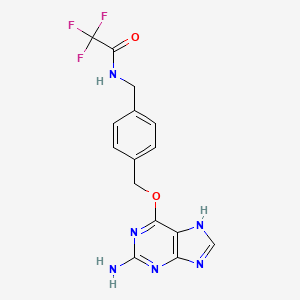

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine (CAS 680622-70-2) is a synthetic guanine derivative designed to inhibit O6-alkylguanine-DNA alkyltransferase (AGT), an enzyme critical for repairing DNA alkylation damage. This compound features a trifluoroacetamidomethyl group at the para-position of the benzyl ring, which serves as a protective moiety to enhance stability during synthesis and delivery . Its synthesis involves coupling O6-[4-(aminomethyl)benzyl]guanine with trifluoroacetic acid derivatives under carbodiimide-mediated conditions, followed by deprotection and purification via reversed-phase HPLC (yield: 52–72%) . The trifluoroacetamidomethyl group improves solubility compared to unmodified benzylguanine (BG), addressing a key limitation of early AGT inhibitors .

Properties

IUPAC Name |

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFWAWXGBQPBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652683 | |

| Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680622-70-2 | |

| Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine typically involves the reaction of guanine derivatives with trifluoroacetamidomethyl benzyl compounds under specific conditions. The reaction often requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, including the use of more efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamidomethyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

Cancer Therapy

Mechanism of Action

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine specifically interacts with AGT, an enzyme responsible for repairing alkylated DNA. By inhibiting AGT, this compound can sensitize cancer cells to alkylating agents, which are commonly used in chemotherapy. This sensitization is crucial for overcoming drug resistance often observed in tumor cells .

Case Studies and Findings

- In Vitro Studies : Research has shown that O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine effectively reduces AGT levels in various cancer cell lines, thereby increasing their susceptibility to agents like BCNU (carmustine). Studies indicated that pre-treatment with this compound allowed for a significant reduction in the required dosage of BCNU while maintaining therapeutic efficacy .

- Animal Models : Animal studies have demonstrated that treatment with O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine leads to a marked depletion of AGT in tumors, correlating with enhanced sensitivity to chemotherapy .

Biochemical Research

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical studies focusing on enzyme regulation and inhibition. Its ability to selectively inhibit AGT allows researchers to investigate the role of this enzyme in DNA repair processes and its implications in cancer biology.

Synthesis and Chemical Properties

The synthesis of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine involves multiple steps that modify the guanine structure to enhance its reactivity and specificity towards AGT. The trifluoroacetamidomethyl group significantly improves its inhibitory potency compared to other guanine derivatives, making it a potent candidate for further research and potential therapeutic applications .

Industrial Applications

Development of Enzyme Inhibitors

In industrial settings, O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine can be utilized in the development of enzyme inhibitors for various processes. Its specificity and potency make it an attractive candidate for creating targeted inhibitors that could be applied in pharmaceutical manufacturing or biocatalysis.

Analytical Chemistry

Reference Standard Usage

Due to its well-characterized properties, this compound can also serve as a reference standard in analytical chemistry. It aids in the validation of assays designed to measure AGT activity or evaluate the effectiveness of other inhibitors.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Enhances sensitivity of tumor cells to alkylating agents by inhibiting AGT. |

| Biochemical Research | Used as a tool for studying enzyme regulation and inhibition mechanisms related to DNA repair. |

| Industrial Applications | Development of specific enzyme inhibitors for pharmaceutical and biocatalytic processes. |

| Analytical Chemistry | Serves as a reference standard for assays measuring AGT activity or evaluating inhibitor efficacy. |

Mechanism of Action

The mechanism of action of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine involves its interaction with specific enzymes, leading to the inhibition of their activity. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s catalytic function. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key AGT inhibitors and their properties:

Key Findings

Potency and Mechanism: BG remains the benchmark AGT inhibitor but suffers from poor solubility. Substitutions at the benzyl ring’s meta-position (e.g., aminomethyl in compound 2) enhance potency (2× BG) via additional active-site interactions . Para-substituted derivatives like the trifluoroacetamidomethyl variant show comparable potency to BG but improved solubility and stability . O6-(4-bromothenyl)guanine demonstrates superior potency (2× BG) due to its bromothenyl group, which forms stronger covalent bonds with AGT’s Cys145 residue .

Solubility and Stability :

- The trifluoroacetamidomethyl group in the target compound enhances aqueous solubility, addressing a critical limitation of BG and its halogenated analogs .

- Ortho-substituted analogs (e.g., compound 3) undergo intramolecular rearrangement to inactive forms, whereas para-substituted derivatives (e.g., compound 1 and the target compound) remain stable .

Biological Activity

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine (TFABG) is a synthetic compound derived from guanine, designed primarily as an inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme plays a critical role in the repair of DNA damage caused by alkylating agents, which are commonly used in cancer therapies. The biological activity of TFABG is significant due to its enhanced potency compared to other AGT inhibitors, making it a valuable tool in cancer research and treatment.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃F₃N₆O₂

- CAS Number : 680622-70-2

- IUPAC Name : O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine

The trifluoroacetamidomethyl group attached to the benzyl moiety enhances the compound's ability to inhibit AGT, allowing for more effective targeting of cancer cells while minimizing side effects associated with conventional chemotherapeutics .

TFABG functions by binding to AGT and inhibiting its activity through competitive mechanisms. This inhibition prevents AGT from repairing alkylated DNA, thereby sensitizing tumor cells to alkylating agents used in chemotherapy. The specificity of TFABG for AGT is crucial for enhancing the efficacy of cancer treatments that rely on DNA damage to induce cell death .

Inhibition of AGT

Preliminary studies indicate that TFABG exhibits a strong inhibitory effect on AGT, comparable to well-known inhibitors such as O6-benzylguanine (BG) and O6-4-fluorobenzylguanine. The potency of TFABG can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of AGT activity:

| Compound | IC50 (nM) |

|---|---|

| O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine | 72.3 |

| O6-benzylguanine | ~100 |

| O6-4-fluorobenzylguanine | ~150 |

This table illustrates that TFABG is more potent than its counterparts, making it a promising candidate for further research in cancer therapy.

Sensitization of Tumor Cells

TFABG has been shown to sensitize various tumor cell lines to alkylating agents, enhancing their therapeutic effects. For example, in vitro studies have demonstrated that pre-treatment with TFABG significantly increases the cytotoxicity of agents like BCNU (carmustine) in cancer cell lines resistant to these drugs. This effect is attributed to the depletion of AGT levels within the cells, which is crucial for overcoming drug resistance .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties and clinical applications of TFABG:

Q & A

Q. What is the optimal synthetic route for preparing O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine?

The synthesis involves two key steps: (1) alkylation of guanine at the O6 position using a trifluoroacetyl-protected benzyl alcohol derivative and (2) deprotection of the trifluoroacetamide group. For example, potassium tert-butoxide in DMF facilitates nucleophilic substitution between guanine derivatives and protected benzyl alcohols . Post-reaction purification via reverse-phase HPLC (C18 column) ensures high-purity yields (~72%) . Critical parameters include anhydrous conditions, stoichiometric control of reagents, and monitoring by TLC or NMR to confirm intermediate formation.

Q. How is structural characterization of this compound performed?

Key techniques include:

- ¹H NMR : Peaks at δ 4.58 (d, -CH2-NH-), 5.57 (s, -O-CH2-), and 7.81 (s, guanine H8) confirm the benzylguanine scaffold .

- UV-Vis : Absorbance maxima at λ=241 nm (ε=7,500) and λ=282 nm (ε=8,700) in phosphate buffer (pH 7.0) indicate electronic transitions unique to the conjugated system .

- ESI-HRMS : Molecular ion [M+H]+ at m/z 271.1 validates the molecular formula .

Q. What are common stability challenges during synthesis?

The trifluoroacetamide-protected intermediate is prone to hydrolysis under basic conditions. For example, heating O6-[2-(aminomethyl)benzyl]guanine in aqueous solutions at 65°C induces intramolecular rearrangement to N6-[2-(hydroxymethyl)benzyl]-2-aminoadenine (half-life: 51 h at pH 7.4) . Stability is enhanced by avoiding prolonged exposure to water, maintaining neutral pH during storage, and lyophilizing final products.

Advanced Research Questions

Q. How does this compound interact with O6-alkylguanine-DNA alkyltransferase (AGT)?

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine acts as a pseudosubstrate inhibitor of AGT. The benzyl group mimics O6-methylguanine in DNA, enabling covalent transfer of the benzyl moiety to AGT’s active-site cysteine (Cys145), irreversibly inactivating the enzyme . Docking studies reveal that meta-substituted derivatives (e.g., compound 2) align with AGT’s active site similarly to native substrates, while ortho-substituted analogs (e.g., compound 3) adopt non-productive orientations .

Q. What methodologies quantify AGT inhibition kinetics?

- ³H-labeled substrate assays : Incubate AGT with ³H-O6-benzylguanine analogs. Measure tritium transfer to AGT via scintillation counting .

- Mass spectrometry (MS) : Monitor AGT inactivation by tracking molecular weight shifts (e.g., +121 Da for benzyl adducts) .

- Fluorescence polarization : Use fluorescein-tagged O6-benzylguanine derivatives to detect binding affinity changes .

Q. How do structural modifications impact potency and selectivity?

- Aminomethyl substitution : Meta-substitution (position 4) enhances AGT binding by 10-fold compared to ortho-substituted analogs due to optimal hydrogen bonding with AGT residues (e.g., Tyr114, Glu172) .

- Trifluoroacetamide vs. free amine : The trifluoroacetamide group improves solubility and stability during synthesis but requires deprotection (via K2CO3/MeOH-H2O) to restore inhibitory activity .

- Benzyl linker length : Short linkers (e.g., methylene) reduce steric hindrance, improving AGT access .

Data Contradictions and Troubleshooting

Q. Why do some analogs show unexpected decomposition during purification?

Ortho-substituted derivatives (e.g., compound 3) undergo intramolecular cyclization in aqueous or heated conditions, forming adenines instead of guanines . Mitigation strategies:

Q. How to reconcile discrepancies in AGT inhibition assays?

Variability arises from:

- AGT source : Human AGT has a higher repair capacity than bacterial homologs .

- Substrate preparation : Ensure oligonucleotides contain a single O6-alkylguanine lesion to avoid off-target alkylation .

- Buffer conditions : AGT activity is pH-dependent (optimal at pH 7.5–8.0); include DTT to stabilize cysteine residues .

Experimental Design Considerations

Q. What controls are essential for in vitro AGT studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.